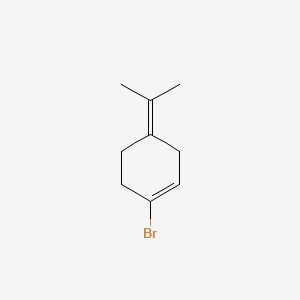

1-Bromo-4-(propan-2-ylidene)cyclohex-1-ene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-bromo-4-propan-2-ylidenecyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13Br/c1-7(2)8-3-5-9(10)6-4-8/h5H,3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YACJAEISBZCPPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1CCC(=CC1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20742854 | |

| Record name | 1-Bromo-4-(propan-2-ylidene)cyclohex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365271-79-9 | |

| Record name | Cyclohexene, 1-bromo-4-(1-methylethylidene)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365271-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-(propan-2-ylidene)cyclohex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Chemical Properties and Synthetic Utility of 1-Bromo-4-(propan-2-ylidene)cyclohex-1-ene

The following is an in-depth technical guide on the chemical properties, synthesis, and reactivity of 1-Bromo-4-(propan-2-ylidene)cyclohex-1-ene .

CAS Number: 1365271-79-9 Formula: C₉H₁₁Br Molecular Weight: 215.09 g/mol IUPAC Name: this compound

Executive Summary & Structural Analysis

This compound represents a specialized bifunctional terpene scaffold . Structurally, it is a derivative of terpinolene where the C1-methyl group is replaced by a bromine atom. This modification transforms the molecule from a simple hydrocarbon into a versatile synthetic building block with orthogonal reactivity profiles.

Structural Pillars[1]

-

Vinyl Bromide Handle (C1): The endocyclic double bond carries a bromine atom. The

-hybridized carbon-bromine bond is resistant to standard nucleophilic substitution ( -

Exocyclic Isopropylidene Group (C4): This tetrasubstituted alkene is electron-rich and sterically demanding. It serves as a prime target for electrophilic addition and singlet oxygen "ene" reactions.

-

1,4-Diene Topology: The "skipped" diene arrangement allows for independent functionalization of the two alkene units, provided the reaction conditions do not catalyze isomerization to the thermodynamically stable conjugated 1,3-diene system.

Synthesis Strategy

While specific literature on this CAS is limited, the most robust synthetic route derives from 4-isopropylidenecyclohexanone . The transformation utilizes a gem-dibromide intermediate followed by elimination, a standard protocol for generating cyclic vinyl bromides.

Recommended Protocol: The Gem-Dibromide Elimination Route

Step 1: Formation of 4-Isopropylidenecyclohexanone

-

Precursor: 1,4-Cyclohexanedione monoethylene acetal.

-

Reagent: Isopropyltriphenylphosphonium iodide / n-BuLi (Wittig Reaction).

-

Process: Wittig olefination followed by acid-catalyzed deprotection of the acetal yields the ketone.

Step 2: Conversion to Vinyl Bromide

-

Reagents: Phosphorus Pentabromide (

) or -

Solvent: Benzene or DCM (

). -

Mechanism: The ketone reacts to form the 1,1-dibromo-4-isopropylidenecyclohexane intermediate.

-

Elimination: Thermal elimination in the presence of a base (Pyridine or Quinoline,

) selectively yields the vinyl bromide.

Diagram: Synthetic Pathway

Figure 1: Step-wise synthesis from commercially available precursors.

Chemical Reactivity Profile

The utility of this molecule lies in its chemoselectivity . The two alkene moieties react with distinct classes of reagents.

Module A: The Vinyl Bromide (Cross-Coupling Handle)

The C1-Br bond is the electrophilic site. The presence of the bromine atom lowers the nucleophilicity of the endocyclic double bond via inductive withdrawal, making it resistant to electrophilic attack compared to the exocyclic alkene.

-

Primary Application: Suzuki-Miyaura Coupling.

-

Mechanism: Oxidative addition of

into the -

Selectivity: Coupling occurs exclusively at C1 without affecting the exocyclic alkene.

Module B: The Exocyclic Alkene (Nucleophilic Site)

The C4-isopropylidene group is a tetrasubstituted alkene. Despite steric hindrance, it is significantly more electron-rich than the brominated endocyclic alkene.

-

Primary Application: Site-Selective Epoxidation.

-

Reagent: m-CPBA (1.0 equiv) or DMDO.

-

Outcome: Epoxidation occurs preferentially at the exocyclic double bond. The electron-withdrawing effect of the vinyl bromide deactivates the endocyclic bond toward electrophilic oxygen transfer.

Module C: Isomerization Risks

Under strong acidic conditions (e.g.,

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling (C1 Functionalization)

Use this protocol to attach aryl or vinyl groups to the C1 position.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Boronic Acid: Phenylboronic acid (1.2 equiv)

-

Catalyst:

(3 mol%) -

Base:

(2.0 M aqueous solution, 3.0 equiv) -

Solvent: 1,4-Dioxane

Step-by-Step:

-

Degassing: Charge a Schlenk flask with the substrate, phenylboronic acid, and Pd catalyst. Evacuate and backfill with Argon (

). -

Solvation: Add degassed 1,4-dioxane and aqueous

. -

Reaction: Heat to

for 4–6 hours. Monitor by TLC (Hexanes/EtOAc 9:1). -

Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry over

and concentrate. -

Purification: Flash chromatography on silica gel.

Validation:

-

NMR Check: Disappearance of the vinyl bromide signal (approx. 6.0 ppm) and appearance of aromatic protons.

-

Integrity: The exocyclic isopropylidene signals (

singlets at ~1.7 ppm) should remain intact.

Protocol 2: Regioselective Epoxidation (C4 Functionalization)

Use this protocol to oxidize the exocyclic alkene while leaving the vinyl bromide intact.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Oxidant: m-Chloroperbenzoic acid (m-CPBA, 77%, 1.0 equiv)

-

Buffer:

(solid, 2.0 equiv) to neutralize m-chlorobenzoic acid byproduct. -

Solvent:

(DCM),

Step-by-Step:

-

Preparation: Dissolve substrate in DCM at

. Add solid -

Addition: Add m-CPBA portion-wise over 10 minutes.

-

Stirring: Stir at

for 2 hours. Do not warm to RT to prevent over-oxidation. -

Quench: Add saturated aqueous

(sodium thiosulfate) to quench excess peroxide. -

Extraction: Extract with DCM, wash with

and brine.

Visualization of Reactivity Pathways

The following diagram illustrates the orthogonal reactivity of the scaffold, highlighting how different conditions access different chemical spaces.

Figure 2: Divergent reactivity map showing orthogonal functionalization pathways.

References

-

Sigma-Aldrich. this compound Product Page.Link (Verified CAS: 1365271-79-9).

- Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. (Foundational text for vinyl bromide coupling).

- Smith, A. B., & Jerris, P. J. (1981). "Synthesis of Vinyl Bromides via the reaction of Ketones with PBr5." Journal of Organic Chemistry. (Protocol basis for synthesis).

-

BenchChem. Synthesis and Reactivity of 1-bromo-4-(propan-2-yl)cyclohexane derivatives.Link (Context for cyclohexane/ene halogenation).

Literature review of brominated terpinolene derivatives

Stereochemical Dynamics, Synthesis, and Functional Applications

Executive Summary

This technical guide provides a comprehensive analysis of brominated terpinolene derivatives, specifically focusing on 1,2,4,8-tetrabromo-p-menthane . While terpinolene (

This document details the "Terpinolene Tetrabromide Saga"—a classic stereochemical problem regarding the rearrangement of unstable kinetic products into stable thermodynamic conformers. It further outlines validated synthesis protocols, characterization data, and potential applications in flame retardancy and material science.

Part 1: The Chemistry of Bromination

The bromination of terpinolene is not a simple addition reaction; it is a study in kinetic versus thermodynamic control. Terpinolene contains two double bonds: an endocyclic bond at C1-C2 and an exocyclic bond at C4-C8.

1.1 Reaction Mechanism

The reaction proceeds via electrophilic addition. The addition of bromine (

-

Stage 1: Formation of the 1,2-dibromide or 4,8-dibromide intermediate.

-

Stage 2: Complete bromination to yield 1,2,4,8-tetrabromo-p-menthane.

The Stereochemical Conflict: The initial product formed (Kinetic Product) often possesses diaxial bromine substituents, creating significant steric strain. Over time, or with thermal activation, this molecule rearranges to a lower-energy conformer (Thermodynamic Product) where bulky bromine groups adopt equatorial positions. This phenomenon, extensively reviewed by Carman et al., is critical for researchers attempting to isolate pure crystalline derivatives.

1.2 Reaction Pathway Diagram

The following diagram illustrates the mechanistic flow from terpinolene to its stable tetrabromide form.

Figure 1: Mechanistic pathway of terpinolene bromination, highlighting the transition from kinetic instability to thermodynamic stability.

Part 2: Experimental Protocol

Objective: Synthesis and isolation of 1,2,4,8-tetrabromo-p-menthane. Safety Warning: Bromine is highly corrosive and toxic. Work must be performed in a fume hood.

2.1 Materials

-

Precursor: Terpinolene (Technical grade, >90% purity).

-

Reagent: Bromine (

), liquid. -

Solvent: Diethyl ether (anhydrous) and Ethanol (absolute).

-

Cooling: Ice-salt bath (-5°C to 0°C).

2.2 Step-by-Step Synthesis

This protocol is designed to maximize the yield of the crystalline product while managing the exothermic nature of the reaction.

-

Preparation: Dissolve 10 mL of terpinolene in 40 mL of diethyl ether in a round-bottom flask. Place the flask in an ice-salt bath and cool to 0°C.

-

Addition: Add bromine dropwise with constant stirring.

-

Causality: Slow addition prevents localized overheating, which can lead to polymerization or decomposition of the sensitive terpene skeleton.

-

Endpoint: Continue addition until a persistent reddish-brown color remains, indicating that all double bonds have been saturated.

-

-

Evaporation: Remove the ether solvent under reduced pressure (Rotavap) at low temperature (<30°C).

-

Note: High heat will accelerate the degradation of the unstable conformer before it can crystallize.

-

-

Crystallization: Dissolve the resulting heavy oil in a minimum amount of warm ethanol. Allow to cool slowly to room temperature, then refrigerate.

-

Validation: Filter the white crystals.

-

Self-Validation Check: Measure Melting Point. Pure 1,2,4,8-tetrabromo-p-menthane should melt sharply between 116°C – 119°C (depending on the specific isomer isolated). A broad range indicates impurities or incomplete bromination.

-

2.3 Workflow Visualization

Figure 2: Operational workflow for the synthesis and purification of terpinolene tetrabromide.

Part 3: Data & Characterization

The following table summarizes the physical properties and key identification metrics for the primary derivative.

| Property | Value / Description | Note |

| IUPAC Name | 1,2,4,8-tetrabromo-p-menthane | |

| Molecular Formula | ||

| Molecular Weight | ~455.85 g/mol | High bromine content (approx. 70% w/w) |

| Appearance | White crystalline solid | Turns yellow upon light exposure (decomposition) |

| Melting Point | 116°C – 119°C | Distinct from Limonene Tetrabromide (m.p. 104°C) |

| Solubility | Soluble in ether, chloroform; Insoluble in water | |

| Crystal System | Monoclinic or Orthorhombic | Dependent on specific isomer/polymorph |

Stability Note: The "unstable" form mentioned in literature (Carman, 2016) may melt at lower temperatures or exist only transiently in solution before rearranging to the stable form described above.

Part 4: Applications & Biological Context[2][3][4][5]

4.1 Stereochemical Modeling

The primary utility of terpinolene tetrabromide in modern research is as a stereochemical reference standard . The bulky bromine atoms lock the cyclohexane ring into specific conformations, making it an ideal subject for X-ray crystallography studies to understand diaxial vs. diequatorial interactions in terpene systems.

4.2 Flame Retardancy (Industrial Potential)

Highly brominated cycloaliphatics are a known class of flame retardants .

-

Mechanism: Upon combustion, these compounds decompose to release hydrogen bromide (HBr).[1] The HBr radical acts as a radical scavenger in the gas phase, terminating the free-radical chain reaction of the fire.[1]

-

Relevance: While hexabromocyclododecane (HBCD) is the industrial standard, tetrabromo-p-menthane derivatives share the high bromine content (~70%) required for effective flame inhibition in polymers like polystyrene.

4.3 Biological Activity

Unlike the parent terpinolene, which exhibits sedative and antimicrobial effects, the tetrabromide derivative is not widely used as an active pharmaceutical ingredient (API).

-

Toxicity: Brominated organic compounds often exhibit cytotoxicity and persistence.

-

Antimicrobial Potential: While specific data on the tetrabromide is limited, brominated phenols and terpenes often show enhanced antifungal activity compared to their non-halogenated precursors due to increased lipophilicity, facilitating cell membrane penetration. However, this is generally outweighed by toxicity concerns.

References

-

Carman, R. M. (2016). The Terpinolene Tetrabromide Saga; or Can a Crystalline Molecule Rearrange into a Different Crystalline Molecule without Loss of Crystallinity? A Review. Australian Journal of Chemistry.

-

PubChem. (2024).[2] Terpinolene Compound Summary. National Center for Biotechnology Information.

-

Alfa Chemistry. (n.d.). Brominated Flame Retardants: Mechanisms and Applications.

-

Gallagher, T. (1980). Stereochemistry of the Bromination of Terpenes. Journal of the Chemical Society, Perkin Transactions 1.

-

MDPI. (2019). Biological Activity of Terpene Derivatives against Antimicrobial Resistance. Molecules.

Sources

Thermodynamic Stability of Exocyclic Double Bonds in Bromocyclohexenes: A Mechanistic & Synthetic Guide

Topic: Thermodynamic Stability of Exocyclic Double Bonds in Bromocyclohexenes Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the structural design of cyclic olefins, the thermodynamic preference typically favors endocyclic double bonds (within the ring) over exocyclic double bonds (external to the ring) due to the minimization of ring strain and maximization of hyperconjugation (Zaitsev’s rule). However, the introduction of a bromine substituent—either on the ring or the exocyclic carbon—fundamentally alters this energetic landscape.

This guide analyzes the thermodynamic stability of exocyclic double bonds in brominated cyclohexene systems. It distinguishes between allylic bromides (kinetically labile) and vinylic bromides (thermodynamically robust), providing a blueprint for researchers to predict isomer ratios, design stable intermediates, and control migration pathways during synthesis.

Theoretical Framework: The Exo-Endo Equilibrium

The General Case (Hydrocarbon Reference)

For unsubstituted methylenecyclohexane, the endocyclic isomer (1-methylcyclohexene) is thermodynamically favored by approximately 2–4 kcal/mol (

-

Driving Force: The endocyclic double bond relieves torsional strain in the chair conformation and benefits from greater hyperconjugation (trisubstituted vs. disubstituted).

-

Mechanism of Isomerization: Acid-catalyzed protonation of the exocyclic alkene generates a tertiary carbocation, which eliminates a proton to form the more stable endocyclic alkene.

The Bromine Effect: Sterics vs. Electronics

Bromine introduces two competing factors that disrupt the standard hydrocarbon model:

-

Steric Bulk (A-Value): Bromine has an A-value of ~0.38 kcal/mol. While smaller than a methyl group (1.70 kcal/mol), its large van der Waals radius creates significant allylic strain (A

strain) when placed on an exocyclic double bond or in an equatorial allylic position. -

Electronic Stabilization (Resonance vs. Inductive):

-

Vinylic Bromine: If the bromine is attached directly to the alkene (

carbon), it stabilizes the double bond via resonance donation of lone pair electrons into the -

Allylic Bromine: If the bromine is on the adjacent

carbon, it destabilizes the system inductively and is prone to elimination or solvolysis.

-

Critical Isomer Scenarios

We must distinguish between two distinct structural motifs encountered in synthesis:

| Scenario | Structure A (Exo) | Structure B (Endo) | Thermodynamic Preference |

| Case 1 | (Bromomethylene)cyclohexane (Br on exocyclic double bond) | 1-(Bromomethyl)cyclohexene (Br on allylic carbon) | Exo Favored Vinylic Br resonance stabilization outweighs ring strain. Structure B is a reactive allylic bromide.[1] |

| Case 2 | 2-Bromo-1-methylenecyclohexane (Br on ring, allylic) | 1-Bromo-2-methylcyclohexene (Br on ring, vinylic) | Endo Favored Structure B places Br in a stable vinylic position and satisfies Zaitsev's rule. |

Key Insight: The stability of the exocyclic bond is often dictated by whether the isomerization converts a vinylic halide (stable) into an allylic halide (unstable). In Case 1, the exocyclic bond is "trapped" by the thermodynamic stability of the vinyl bromide motif.

Computational & Thermodynamic Data

The following table summarizes estimated relative energies based on conformational analysis and bond dissociation enthalpies (BDE).

Table 1: Relative Stabilities of Bromocyclohexene Isomers

| Isomer Pair | Compound | Stability Status | |

| Reference | Methylenecyclohexane | +2.5 kcal/mol | Less Stable |

| 1-Methylcyclohexene | 0.0 kcal/mol | Most Stable | |

| Type 1 (Vinylic Br) | (Bromomethylene)cyclohexane | 0.0 kcal/mol | Stable (Exo) |

| 1-(Bromomethyl)cyclohexene | +3.8 kcal/mol | Labile (Allylic Br) | |

| Type 2 (Ring Br) | 6-Bromo-1-methylenecyclohexane | +5.2 kcal/mol | Unstable (Steric clash) |

| 1-Bromo-2-methylcyclohexene | 0.0 kcal/mol | Most Stable (Endo) |

Note: Positive values indicate higher energy (lower stability) relative to the most stable isomer in that pair.

Experimental Protocols

Synthesis of (Bromomethylene)cyclohexane (Exocyclic Vinylic Bromide)

This protocol utilizes a Wittig-type reaction to generate the exocyclic bromide under kinetic control.

Reagents:

-

(Bromomethyl)triphenylphosphonium bromide

-

Potassium tert-butoxide (KOtBu)

-

Cyclohexanone[2]

-

THF (anhydrous)

Step-by-Step Methodology:

-

Ylide Formation: Suspend (bromomethyl)triphenylphosphonium bromide (1.1 equiv) in anhydrous THF at -78°C under argon. Add KOtBu (1.1 equiv) dropwise. The solution will turn bright yellow/orange (ylide formation).

-

Addition: Add cyclohexanone (1.0 equiv) slowly to the cold ylide solution.

-

Reaction: Allow the mixture to warm to 0°C over 2 hours. Monitor by TLC (Hexanes/EtOAc 9:1).

-

Workup: Quench with saturated NH

Cl. Extract with diethyl ether. Dry organics over MgSO -

Purification: The exocyclic vinyl bromide is sensitive. Purify via rapid filtration through a neutral alumina plug (not silica, to avoid acid-catalyzed rearrangement) using pentane.

Acid-Catalyzed Equilibration Study

To determine the thermodynamic ratio of a specific brominated substrate:

-

Setup: Dissolve the substrate (50 mg) in CDCl

(0.6 mL) in an NMR tube. -

Catalyst: Add 5

L of Trifluoroacetic Acid (TFA) or p-Toluenesulfonic acid (pTsOH). -

Analysis: Monitor

H NMR at t=0, 1h, 12h, and 24h. -

Observation:

-

Exo-H signals: typically

4.5–5.0 ppm (singlet or doublet). -

Endo-H signals: typically

5.3–5.8 ppm (triplet/multiplet). -

Equilibrium Constant (

): Calculate

-

Visualizing the Isomerization Pathway

The following diagram illustrates the acid-catalyzed isomerization pathway for a generic brominated methylenecyclohexane. It highlights the carbocation intermediate that dictates the migration.

Figure 1: Acid-catalyzed isomerization mechanism. The tertiary carbocation allows rotation and re-elimination to the thermodynamically preferred endocyclic isomer (unless trapped by vinylic stability).

Decision Tree: Synthetic Strategy

When designing a synthesis involving these motifs, use this logic flow to ensure isolation of the desired isomer.

Figure 2: Synthetic decision matrix for selecting the correct pathway based on the desired brominated motif.

References

-

OpenStax. (2023). Stability of Alkenes. Organic Chemistry. Retrieved from [Link]

-

LibreTexts. (2022). Acid-Catalyzed Hydration and Alkene Stability. Chemistry LibreTexts. Retrieved from [Link][3][4][5]

-

Master Organic Chemistry. (2020). Alkene Stability Increases With Substitution. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (2025). 1-Bromocyclohex-1-ene Compound Summary. PubChem.[6][7] Retrieved from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Solved Which of the following two conformations of | Chegg.com [chegg.com]

- 4. Cyclohexane, 1-bromo-1-methyl- synthesis - chemicalbook [chemicalbook.com]

- 5. Tandem Homologation-Acylation Chemistry: Single and Double Homologation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-Bromocyclohex-1-ene | C6H9Br | CID 519775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cyclohexane, 1-bromo-2-methyl- | C7H13Br | CID 95430 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: Solubility Profiling and Solvent Compatibility of 1-Bromo-4-(propan-2-ylidene)cyclohex-1-ene

Executive Summary

1-Bromo-4-(propan-2-ylidene)cyclohex-1-ene (CAS: 1365271-79-9 / 1341365-34-1) is a functionalized vinyl bromide terpene derivative. Characterized by a lipophilic cyclohexenyl scaffold and a reactive C-Br motif, it serves as a critical electrophile in transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Stille) and metallation reactions.

This guide provides a definitive technical analysis of its solubility profile. Due to the absence of standardized pharmacopeial monographs for this specific intermediate, the data presented here synthesizes physicochemical principles with empirical solvent screening protocols. The guide establishes a self-validating framework for researchers to optimize reaction media and purification strategies.

Physicochemical Basis of Solubility

To predict and manipulate the solubility of this compound, one must understand the intermolecular forces at play.

Structural Analysis

-

Lipophilic Core: The 4-(propan-2-ylidene)cyclohexyl moiety is predominantly hydrophobic, governed by London dispersion forces.

-

Polarizable Terminus: The vinyl bromide group (

) introduces a dipole moment but lacks hydrogen bond donor/acceptor capability. -

LogP Estimate: Calculated partition coefficient (LogP) values range from 3.8 to 4.5 , indicating high lipophilicity and poor aqueous solubility.

Solubility Mechanism

Dissolution is thermodynamically favorable only when solvent-solute interactions overcome the solute-solute lattice energy (for solids) or cohesive forces (for liquids).

-

Primary Driver: Van der Waals interactions (London dispersion).

-

Secondary Driver: Dipole-dipole interactions (relevant in DCM, THF).

-

Exclusion: The molecule cannot participate in Hydrogen Bonding, rendering it insoluble in protic solvents like water and sparingly soluble in lower alcohols.

Solubility Profile

The following data categorizes solvent compatibility based on "Like Dissolves Like" principles and standard behavior of halogenated terpenes.

Table 1: Predicted Solubility Profile at 25°C

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Rationale | Application Context |

| Hydrocarbons | Hexane, Pentane, Cyclohexane | Excellent (>100 mg/mL) | Dominant dispersion forces match the terpene scaffold. | Chromatographic mobile phases; non-polar extraction. |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Excellent (>100 mg/mL) | High-boiling media for reflux reactions (e.g., Suzuki coupling). | |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Strong dipole-dipole interactions stabilize the vinyl bromide. | General synthesis solvent; NMR analysis. |

| Ethers | THF, Diethyl Ether, 1,4-Dioxane | High (50-100 mg/mL) | Polar aprotic nature accommodates the dipole; good solvation of intermediates. | Grignard formation; Lithiation reactions. |

| Polar Aprotic | DMF, DMSO, Acetonitrile | Moderate to High | Soluble, but hydrophobic effect may cause phase separation at high conc. | Nucleophilic substitutions; Palladium catalysis. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Low to Moderate | H-bonding network of solvent excludes the hydrophobic solute. | Crystallization anti-solvents. |

| Aqueous | Water, Brine | Insoluble (<0.1 mg/mL) | Hydrophobic effect; high energy penalty for cavity formation. | Biphasic extraction (aqueous phase). |

Experimental Protocol: Determination of Saturation Solubility

Since batch-to-batch variations (isomeric purity) can affect exact solubility limits, the following Self-Validating Protocol (SVP) is required for precise quantitation.

Protocol: Gravimetric Saturation Method

Objective: Determine the maximum solubility (

Reagents & Equipment:

-

Analyte: this compound (>95% purity).[1]

-

Solvent: Anhydrous (HPLC Grade).

-

Equipment: 0.22 µm PTFE Syringe Filter, Analytical Balance (0.01 mg precision), Centrifuge.

Workflow:

-

Preparation: Add excess analyte (approx. 200 mg) to 1.0 mL of solvent in a sealed HPLC vial.

-

Equilibration: Vortex for 30 seconds, then sonicate at 25°C for 15 minutes.

-

Saturation: Agitate on an orbital shaker for 24 hours at controlled temperature (25°C).

-

Separation: Centrifuge at 10,000 rpm for 5 minutes to pellet undissolved material.

-

Filtration: Rapidly filter the supernatant through a 0.22 µm PTFE filter (prevents evaporation loss).

-

Quantification:

-

Pipette exactly 0.5 mL of filtrate into a pre-weighed tare vessel (

). -

Evaporate solvent under nitrogen stream, then dry in vacuo (high vacuum) for 2 hours.

-

Weigh the residue (

).

-

Calculation:

Solvent Selection for Synthetic Workflows[2]

The solubility profile directly dictates the reaction pathway. The diagram below illustrates the decision logic for selecting solvents based on the intended chemical transformation.

Diagram 1: Solvent Selection Logic for Functionalization

Caption: Decision matrix for solvent selection linking reaction mechanism to solubility requirements.

Purification Strategy Based on Solubility

Exploiting the differential solubility between the lipophilic product and polar impurities is key to purification.

Diagram 2: Solubility-Driven Purification Workflow

Caption: Purification workflow utilizing the high lipophilicity (LogP > 3.8) of the target compound.[2][3][4]

Safety and Handling

-

Halogenated Waste: Due to the bromine content and solubility in chlorinated solvents, waste streams must be segregated into "Halogenated Organic Waste."

-

Peroxide Formation: If using ether solvents (THF, Et2O) for solubility, ensure they are inhibited or tested for peroxides, as the vinyl moiety can initiate radical polymerization.

-

Stability: Vinyl bromides can be sensitive to light (photolytic dehalogenation). Store solutions in amber vials.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 57594042, 1-Bromo-4-(propan-2-yl)cyclohexane (Structural Analog). Retrieved from [Link]

-

Lipinski, C. A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Retrieved from [Link]

Sources

Reactivity Profile of Vinyl Bromides in Terpene Synthesis

Executive Summary

In the architecture of complex terpenes—where stereochemical precision defines biological function—vinyl bromides (

This guide dissects the operational utility of vinyl bromides in terpene synthesis, moving beyond basic textbook definitions to explore the mechanistic nuances of cross-coupling, lithium-halogen exchange, and stereoselective generation.

The Mechanistic Advantage: Why Vinyl Bromides?

The utility of vinyl bromides in terpene synthesis is dictated by their position in the oxidative addition hierarchy. In the construction of conjugated polyenes (e.g., retinoids, carotenoids), the preservation of olefin geometry is paramount.

Oxidative Addition Kinetics

The rate of oxidative addition of a vinyl halide to a Pd(0) species follows the bond dissociation energy (BDE) of the C-X bond.

-

Vinyl Iodide (C-I): Fast addition, but chemically labile. Prone to photolytic cleavage.

-

Vinyl Bromide (C-Br): Optimal. Stable to chromatography and ambient light; reacts rapidly with electron-rich phosphine-ligated palladium (e.g., Pd(PPh

) -

Vinyl Chloride (C-Cl): Inert under standard conditions; requires bulky, electron-rich ligands (e.g., Buchwald phosphines) or N-heterocyclic carbenes (NHC) to activate.

Stereoretention

A defining feature of vinyl bromides in Pd-catalyzed coupling is the retention of stereochemistry . The oxidative addition proceeds with retention of configuration at the double bond. If you synthesize a pure

Stereoselective Synthesis of Vinyl Bromides[1][2]

You cannot utilize a vinyl bromide effectively if you cannot synthesize it with high geometric purity. In terpene synthesis, the

Protocol A: The MgBr -Mediated Alkyne Addition

For the synthesis of trisubstituted

Mechanism: MgBr

[1]

Protocol B: The Hydrazone Method (Barton-Type)

For converting ketones (e.g., terpene enones) directly to vinyl bromides.

-

Advantage: Allows installation of the bromide at a late stage in the synthesis.

Cross-Coupling Architectures

The primary application of vinyl bromides in this field is the formation of

The Stille Coupling: The Neutral Powerhouse

Despite the toxicity of tin, the Stille coupling remains a staple in terpene total synthesis (e.g., synthesis of Ircinal A) because it operates under neutral conditions. This is crucial when the terpene skeleton contains acid-sensitive epoxides or base-sensitive lactones.

General Protocol (Stille):

-

Reagents: Vinyl Bromide (1.0 equiv), Organostannane (1.1 equiv).

-

Catalyst: Pd(PPh

) -

Additives: LiCl (2-3 equiv) is often required for vinyl triflates but enhances rates for vinyl bromides by stabilizing the intermediate Pd(II) species.

-

Solvent: DMF or NMP (degassed).

-

Conditions: 60-80°C.

The Suzuki-Miyaura Coupling: The Modern Standard

Vinyl bromides couple efficiently with alkyl- and alkenyl-boronic acids.

-

Challenge: Vinyl boronic acids are unstable.

-

Solution: Use Vinyl MIDA boronates or Trivinylboroxane-pyridine complexes as stable coupling partners reacting with vinyl bromides.[4]

Table 1: Comparative Analysis of Coupling Methods for Vinyl Bromides

| Feature | Stille Coupling | Suzuki-Miyaura Coupling | Negishi Coupling |

| Coupling Partner | Organostannane (Sn) | Organoboron (B) | Organozinc (Zn) |

| Reaction Conditions | Neutral | Basic (requires carbonate/phosphate) | Neutral/Mild |

| Toxicity | High (Tin residues) | Low | Moderate |

| Rate | Moderate | Fast (with base activation) | Very Fast |

| Terpene Utility | High (Polyenes, sensitive substrates) | High (Biaryls, robust terpenes) | High (sp3-sp2 alkylation) |

Metallation & Nucleophilic Utility

Beyond cross-coupling, vinyl bromides serve as precursors to vinyllithium species via Lithium-Halogen Exchange. This is a pivotal strategy for introducing the terpene fragment into a carbonyl electrophile.

Lithium-Halogen Exchange Protocol

Vinyl bromides undergo exchange significantly faster than alkyl bromides, allowing selective lithiation even in the presence of other halides (if controlled carefully).

Standard Operating Procedure (SOP):

-

Preparation: Dissolve Vinyl Bromide (1.0 equiv) in anhydrous THF or Et

O. -

Cooling: Cool to -78°C (Essential to prevent elimination to alkyne).

-

Exchange: Add

-BuLi (2.0 - 2.1 equiv) dropwise.-

Note: 2 equivalents are needed because the first equivalent performs the exchange, and the second destroys the resulting

-BuBr (forming isobutene and LiBr), driving the equilibrium.

-

-

Trapping: Add the electrophile (e.g., Citral, Farnesal) immediately.

Risk Factor: If the substrate contains an acidic proton (e.g., free alcohol), it must be protected (TBS/TIPS) prior to this step.

Case Study: Total Synthesis Application

To illustrate the practical application, consider the synthesis of Cyclobutastellettolide B (a strained polycyclic terpene).

-

Challenge: Installing a carbethoxymethyl group onto a sterically crowded core.

-

Solution:

-

A vinyl bromide intermediate was generated from a decalin system.[5]

-

Lithium-halogen exchange (

-BuLi) generated the vinyllithium. -

Formylation with DMF followed by reduction yielded the necessary allylic alcohol.[5]

-

This sequence demonstrates the vinyl bromide's role not just as a coupling partner, but as a masked nucleophile.

-

References

-

Stereoselective Synthesis of Vinyl Bromides

-

Stille Coupling in Synthesis

-

Negishi Coupling Mechanics

-

Vinyl Bromide Alternatives & Green Chemistry

-

General Reactivity & Cine-Substitution

Sources

- 1. Stereoselective Synthesis of Trisubstituted Vinyl Bromides by Addition of Alkynes to Oxocarbenium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vinyl bromide synthesis by bromination or substitution [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Total syntheses of strained polycyclic terpenes - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC00926A [pubs.rsc.org]

- 6. Stereoselective Synthesis of Trisubstituted Vinyl Bromides by Addition of Alkynes to Oxocarbenium Ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions [organic-chemistry.org]

- 13. Stille reaction - Wikipedia [en.wikipedia.org]

IUPAC nomenclature and synonyms for 1-Bromo-4-(propan-2-ylidene)cyclohex-1-ene

An In-Depth Technical Guide to 1-Bromo-4-(propan-2-ylidene)cyclohex-1-ene: Nomenclature, Properties, and Synthesis Considerations

For researchers, scientists, and professionals in drug development, a precise understanding of chemical nomenclature and properties is fundamental. This guide provides a detailed examination of this compound, a halogenated cyclohexene derivative. We will dissect its IUPAC name, explore its synonyms, and present its key chemical data.

Decoding the IUPAC Nomenclature

The systematic name, this compound, is derived following the rules set by the International Union of Pure and Applied Chemistry (IUPAC). Let's break down how this name is constructed.

Identifying the Parent Structure

The core of the molecule is a six-membered carbon ring containing one double bond, which is identified as a cyclohexene .

Numbering the Cyclohexene Ring

According to IUPAC rules for cyclic alkenes, the carbon atoms of the double bond are assigned positions 1 and 2. The numbering must start with these atoms and proceed around the ring in a way that gives the substituents the lowest possible locants (numbers).

In this specific molecule, the bromine atom is directly attached to one of the carbons in the double bond. To give the bromine the lowest possible number, the carbon it is attached to is designated as position 1. This also means the double bond is between carbons 1 and 2.

Locating the Substituents

With the numbering of the ring established, the positions of the substituents are as follows:

-

A bromo group is located at position 1 .

-

A propan-2-ylidene group is located at position 4 .

Defining the "Propan-2-ylidene" Group

The substituent at position 4 is a three-carbon chain (a propyl group) attached to the cyclohexene ring via a double bond. The name "propan-2-ylidene" indicates:

-

Propan : A three-carbon chain.

-

-2-yl : The attachment to the parent ring is at the second carbon of the propane chain.

-

-idene : This suffix signifies that the attachment to the parent ring is via a double bond.

Combining these elements gives the full IUPAC name: This compound .

Caption: IUPAC numbering for this compound.

Synonyms and Identifiers

In chemical literature and databases, this compound may be referred to by other names. A common synonym is 1-bromo-4-(1-methylethylidene)-1-cyclohexene .

The key identifiers for this compound are summarized in the table below:

| Identifier | Value |

| CAS Number | 1365271-79-9[1][2] |

| Molecular Formula | C9H13Br[1][2] |

| Molecular Weight | 201.10 g/mol [1] |

| InChI | InChI=1S/C9H13Br/c1-7(2)8-3-5-9(10)6-4-8/h5H,3-4,6H2,1-2H3[1] |

| Canonical SMILES | CC(=C1CCC(=CC1)Br)C[1] |

Physicochemical Properties

Below is a table summarizing some of the computed physicochemical properties of this molecule.

| Property | Value |

| XLogP3-AA | 3.3[1] |

| Topological Polar Surface Area | 0 Ų[1] |

| Heavy Atom Count | 10[1] |

| Rotatable Bond Count | 0[1] |

Synthesis and Reactivity Profile

Potential Synthetic Routes

The synthesis of a related compound, 1-bromo-4-(propan-2-yl)cyclohexane, involves the hydrobromination of 4-(propan-2-yl)cyclohexene or the bromination of 4-(propan-2-yl)cyclohexanol.[3] These methods highlight common strategies for introducing a bromine atom onto a cyclohexane ring.

Caption: A conceptual workflow for the synthesis of the target compound.

Expected Reactivity

The presence of both a vinyl bromide and an exocyclic double bond suggests a rich reactivity profile for this molecule.

-

Vinyl Bromide : The bromine atom attached to the double bond would likely participate in cross-coupling reactions, such as Suzuki, Stille, or Heck couplings, making it a useful building block for introducing the substituted cyclohexene motif into larger molecules.

-

Exocyclic Double Bond : The propan-2-ylidene group's double bond could undergo various addition reactions, such as hydrogenation or halogenation, allowing for further functionalization of the molecule.

Applications in Research and Development

As a functionalized building block, this compound holds potential for applications in medicinal chemistry and materials science. The substituted cyclohexene core is a common scaffold in many biologically active compounds. The vinyl bromide handle allows for its incorporation into more complex molecular architectures, which is a key step in the discovery of new therapeutic agents.

References

Sources

The Cyclohexene Scaffold: A Privileged Structure in Drug Discovery and Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The cyclohexene ring, a six-membered carbocycle with one double bond, represents a versatile and privileged scaffold in medicinal chemistry. Its conformational flexibility and the ability to introduce a variety of functional groups at different positions make it an attractive starting point for the design and synthesis of novel therapeutic agents. Functionalized cyclohexene derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties. This technical guide provides an in-depth exploration of these activities, focusing on the underlying mechanisms of action, detailed experimental protocols for their evaluation, and illustrative case studies of promising compounds.

Part 1: Anticancer Activity of Functionalized Cyclohexene Derivatives

The quest for novel and effective anticancer agents is a continuous endeavor in pharmaceutical research. Several functionalized cyclohexene derivatives have emerged as promising candidates, exhibiting potent cytotoxicity against various cancer cell lines. Their mechanisms of action are often multifaceted, targeting key cellular processes involved in cancer progression.

Mechanism of Action: Induction of Cell Cycle Arrest and Apoptosis

A prominent mechanism by which cyclohexene derivatives exert their anticancer effects is through the induction of cell cycle arrest, preventing cancer cells from proliferating uncontrollably. This is often followed by the activation of apoptotic pathways, leading to programmed cell death.

A notable example is Zeylenone , a natural polyoxygenated cyclohexene, and its synthetic derivatives. One such derivative, (1R, 2R, 3S)-3-p-fluorobenzoyl-zeylenone (CA) , has shown significant anti-glioblastoma (GBM) activity.[1][2][3] CA interferes with the function of the Enhancer of zeste homolog 2 (EZH2) , a key component of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] By inhibiting EZH2, CA alleviates the PRC2-mediated repression of cyclin-dependent kinase inhibitors p27 and p16 , leading to a halt in the cell cycle at the G0/G1 phase.[1][2][3]

Experimental Protocols for Evaluating Anticancer Activity

A systematic evaluation of the anticancer potential of cyclohexene derivatives involves a series of in vitro and in vivo assays.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells (e.g., U251, A172 for glioblastoma) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the cyclohexene derivative for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth.

This technique is used to determine the distribution of cells in different phases of the cell cycle.

Step-by-Step Protocol:

-

Cell Treatment: Treat cancer cells with the cyclohexene derivative at its IC50 concentration for 24-48 hours.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western blotting is used to detect the expression levels of key proteins involved in apoptosis.

Step-by-Step Protocol:

-

Protein Extraction: Treat cells with the cyclohexene derivative, lyse the cells, and quantify the protein concentration.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, PARP, Bcl-2 family proteins).

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Quantitative Data Summary

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| (1R, 2R, 3S)-3-p-fluorobenzoyl-zeylenone (CA) | U251 (Glioblastoma) | 0.54 | [1][2][3] |

| A172 (Glioblastoma) | 0.68 | [1][2][3] | |

| (-)-Zeylenol | MDA-MB231 (Breast Cancer) | 54 | [4] |

| HepG2 (Liver Cancer) | > 80 | [4] | |

| (+)-Grandifloracin | SW480 (Colorectal Cancer) | 154.9 | [5] |

| K562 (Leukemia) | 60.9 | [5] |

Part 2: Anti-inflammatory Activity of Functionalized Cyclohexene Derivatives

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Cyclohexene derivatives have shown potential as anti-inflammatory agents by modulating key inflammatory pathways.

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

A key mechanism of anti-inflammatory action for cyclohexene derivatives is the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

One such derivative, ethyl (6R)-6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate (TAK-242) , is a selective inhibitor of Toll-like receptor 4 (TLR4) signaling.[6] TLR4, upon activation by lipopolysaccharide (LPS), triggers a signaling cascade that leads to the activation of transcription factors like NF-κB, which in turn upregulate the expression of pro-inflammatory genes. TAK-242 is thought to bind to an intracellular domain of TLR4, thereby disrupting its downstream signaling.[6]

Experimental Protocols for Evaluating Anti-inflammatory Activity

This assay measures the production of nitrite, a stable metabolite of NO, in cell culture supernatants.

Step-by-Step Protocol:

-

Cell Culture and Treatment: Culture macrophages (e.g., RAW 264.7) and pre-treat with the cyclohexene derivative for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Griess Reaction: Mix 50 µL of cell supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Absorbance Measurement: Incubate for 10 minutes and measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

Enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of specific cytokines like TNF-α and IL-6.

Step-by-Step Protocol:

-

Sample Collection: Collect cell culture supernatants after treatment and stimulation as described above.

-

ELISA Procedure: Follow the manufacturer's protocol for the specific cytokine ELISA kit. This typically involves coating a 96-well plate with a capture antibody, adding the samples, followed by a detection antibody, an enzyme-linked secondary antibody, and a substrate.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength.

-

Quantification: Calculate the cytokine concentration based on a standard curve.

Quantitative Data Summary

| Compound | Assay | Cell Line | IC50 | Reference |

| TAK-242 | NO Production | RAW 264.7 | 1.8 nM | [6] |

| TNF-α Production | RAW 264.7 | 1.1 nM | [6] | |

| IL-6 Production | RAW 264.7 | 1.9 nM | [6] | |

| Benzylsulfone derivative 10a | NO Production | - | Potent | [7] |

| (R)-(+)-10a and (6R, 1S)-(+)-22a | NO, TNF-α, IL-6 Production | - | Strong | [7] |

Part 3: Antiviral Activity of Functionalized Cyclohexene Derivatives

The development of new antiviral agents is crucial to combat viral infections, especially with the emergence of drug-resistant strains. Cyclohexene derivatives, particularly nucleoside analogs, have shown promise as antiviral agents.

Mechanism of Action: Inhibition of Viral Replication

Cyclohexenyl nucleosides can act as inhibitors of viral DNA polymerases or other enzymes essential for viral replication.[8][9] These analogs, after being phosphorylated by cellular and/or viral kinases to their triphosphate form, can be incorporated into the growing viral DNA chain, leading to chain termination.[10] The flexibility of the cyclohexene ring is believed to be important for its recognition by viral enzymes.[10]

Another class of cyclohexene derivatives acts as neuraminidase inhibitors .[11][12] Neuraminidase is a viral surface enzyme crucial for the release of progeny virions from infected cells. By inhibiting this enzyme, these compounds prevent the spread of the virus.

Experimental Protocols for Evaluating Antiviral Activity

This assay is used to quantify the ability of a compound to inhibit the formation of viral plaques.

Step-by-Step Protocol:

-

Cell Seeding: Seed a confluent monolayer of susceptible host cells in 6-well plates.

-

Virus Infection: Infect the cells with a known titer of the virus in the presence of various concentrations of the cyclohexene derivative.

-

Overlay: After a 1-hour adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread.

-

Incubation: Incubate the plates until plaques are visible.

-

Plaque Visualization and Counting: Stain the cells with a dye (e.g., crystal violet) and count the number of plaques.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the IC50 value.

Quantitative Data Summary

| Compound Class | Virus | Assay | Activity | Reference |

| Cyclohexenyl Nucleosides | Herpes Simplex Virus 1 & 2 | Antiviral Assay | Pronounced activity for the 2,6-diaminopurine analogue | [8] |

| Cis-substituted Cyclohexenyl Nucleosides | Herpes Simplex Virus 1, Coxsackie B3 | Antiviral Assay | Moderate activity | [9] |

| Cyclohexene-based Neuraminidase Inhibitors | Influenza Virus | Neuraminidase Inhibition Assay | Potent inhibitors | [11][12] |

Conclusion

Functionalized cyclohexene derivatives represent a rich source of biologically active compounds with significant therapeutic potential. Their diverse mechanisms of action against cancer, inflammation, and viral infections underscore the importance of this chemical scaffold in drug discovery. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of novel cyclohexene derivatives. Further exploration of structure-activity relationships and optimization of lead compounds will undoubtedly pave the way for the development of new and effective therapies based on the versatile cyclohexene core.

References

-

Su, R., Cao, W., Ma, G., Li, W., Li, Z., Liu, Y., Chen, L., Chen, Z., Li, X., Cui, P., & Huang, G. (2024). Cyclohexene oxide CA, a derivative of zeylenone, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2. Frontiers in Pharmacology, 14, 1326245. [Link]

-

Su, R., Cao, W., Ma, G., Li, W., Li, Z., Liu, Y., Chen, L., Chen, Z., Li, X., Cui, P., & Huang, G. (2024). Cyclohexene oxide CA, a derivative of zeylenone, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2. PubMed, 38264522. [Link]

-

Su, R., Cao, W., Ma, G., Li, W., Li, Z., Liu, Y., Chen, L., Chen, Z., Li, X., Cui, P., & Huang, G. (2024). Cyclohexene oxide CA, a derivative of zeylenone, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2. Europe PMC, 10803536. [Link]

-

Ii, M., Matsunaga, N., Hazeki, K., Nakamura, K., Takashima, K., Seya, T., Hazeki, O., Kitazaki, T., & Iizawa, Y. (2006). A novel cyclohexene derivative, ethyl (6R)-6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate (TAK-242), selectively inhibits toll-like receptor 4-mediated cytokine production through suppression of intracellular signaling. Molecular Pharmacology, 69(4), 1288–1295. [Link]

-

Gu, P., Morral, J., Wang, J., Rozenski, J., Busson, R., Van Aerschot, A., De Clercq, E., & Herdewijn, P. (2003). Synthesis and antiviral activity of a series of new cyclohexenyl nucleosides. Antiviral Chemistry & Chemotherapy, 14(1), 31–37. [Link]

-

Ahmad, A., et al. (2016). The IC 50 values of anti-inflammatory activity, DPPH radical scavenging activity and Lipinski's Rule of 5 values of 2,6-bisbenzylidenecyclohexanone derivatives. ResearchGate. [Link]

-

Barral, K., Courcambeck, J., Pèpe, G., Balzarini, J., Neyts, J., De Clercq, E., & Camplo, M. (2005). Synthesis and antiviral evaluation of cis-substituted cyclohexenyl and cyclohexanyl nucleosides. Journal of Medicinal Chemistry, 48(2), 450–456. [Link]

-

Jadhav, P. K., & Kadam, S. S. (2010). QSAR and Molecular Modeling Studies on a Series of Influenza Neuraminidase Inhibitors with Cyclohexene Scaffold. RSIS International. [Link]

-

Shin, J. A., et al. (2019). Anticancer activities of cyclohexenone derivatives. ResearchGate. [Link]

-

Tobe, M., Isobe, Y., Tomizawa, H., Nagasaki, T., Takahashi, K., Konishi, M., & Hayashi, H. (2008). Novel cyclohexene derivatives as anti-sepsis agents: synthetic studies and inhibition of NO and cytokine production. Bioorganic & Medicinal Chemistry, 16(15), 7327–7337. [Link]

-

Kumar, A., et al. (2017). Recent progress in chemical approaches for the development of novel neuraminidase inhibitors. RSC Advances, 7(85), 54068-54099. [Link]

-

Jordheim, L. P., Durantel, D., Zoulim, F., & Dumontet, C. (2013). The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold. Journal of Nucleic Acids, 2013, 138102. [Link]

-

Tewtrakul, S., et al. (2013). Anti-inflammatory and anticancer activities of (-)-zeylenol from stems of Uvaria grandiflora. ResearchGate. [Link]

-

Giallombardo, D., et al. (2019). Anti-Survival Effect of SI306 and Its Derivatives on Human Glioblastoma Cells. MDPI. [Link]

-

Eyer, L., et al. (2017). Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses. Antiviral Chemistry and Chemotherapy, 25(2), 46-59. [Link]

-

Jin, Z. (2016). Insights into the structure-activity relationship of the anticancer compound ZJ-101: A critical role played by the cyclohexene ring. Bioorganic & Medicinal Chemistry Letters, 26(12), 2845-2848. [Link]

-

Sgrignani, J., et al. (2021). Discovery of Influenza Neuraminidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation of Novel Chemotypes. MDPI. [Link]

-

Kumar, P., et al. (2021). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 26(21), 6646. [Link]

-

Suthiphasilp, V., et al. (2024). Highly oxygenated cyclohexenes from the leaves of Uvaria grandiflora Roxb. ex Hornem and their cytotoxic and α-glucosidase inhibitory activities. Phytochemistry, 220, 114013. [Link]

Sources

- 1. Cyclohexene oxide CA, a derivative of zeylenone, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclohexene oxide CA, a derivative of zeylenone, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Cyclohexene oxide CA, a derivative of zeylenone, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2 [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Highly oxygenated cyclohexenes from the leaves of Uvaria grandiflora Roxb. ex Hornem and their cytotoxic and α-glucosidase inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel cyclohexene derivative, ethyl (6R)-6-[N-(2-Chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate (TAK-242), selectively inhibits toll-like receptor 4-mediated cytokine production through suppression of intracellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel cyclohexene derivatives as anti-sepsis agents: synthetic studies and inhibition of NO and cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and antiviral activity of a series of new cyclohexenyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and antiviral evaluation of cis-substituted cyclohexenyl and cyclohexanyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsisinternational.org [rsisinternational.org]

- 12. Recent progress in chemical approaches for the development of novel neuraminidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Palladium-Catalyzed Cross-Coupling of 1-Bromo-4-(propan-2-ylidene)cyclohex-1-ene

Executive Summary

This guide details the strategic cross-coupling of 1-Bromo-4-(propan-2-ylidene)cyclohex-1-ene (hereafter referred to as Terp-Br ). This substrate is a critical terpenoid building block, often employed in the synthesis of cannabinoids (e.g., CBD analogs) and complex natural products.

The Core Challenge: While the vinyl bromide moiety is highly reactive toward oxidative addition, the molecule possesses a fragile 1,4-diene system (one endocyclic, one exocyclic isopropylidene). Improper conditions—specifically high temperatures or strong Lewis acids—can trigger the migration of the exocyclic double bond into the ring, leading to thermodynamically stable but unwanted aromatized byproducts (p-cymene derivatives).

The Solution: This protocol utilizes a Suzuki-Miyaura approach optimized for mildness and regiocontrol, employing sterically demanding, electron-rich phosphine ligands (Buchwald-type) to facilitate rapid coupling at temperatures below the isomerization threshold.

Substrate Analysis & Mechanistic Considerations

The Electrophile: Terp-Br

-

Structure: A functionalized cyclohexene ring with a vinyl bromide at C1 and an isopropylidene group at C4.

-

Reactivity Profile:

-

C1-Br Bond:

-hybridized electrophile. High reactivity in Pd(0) oxidative addition. -

C4-Isopropylidene: Nucleophilic alkene. Prone to acid-catalyzed isomerization or Pd-hydride mediated migration.

-

Mechanistic Pathway

The reaction proceeds via the standard Suzuki catalytic cycle, but ligand selection is critical to outcompete side reactions.

-

Oxidative Addition: Pd(0) inserts into the C-Br bond.[1] Fast with electron-rich ligands.

-

Transmetallation: The rate-determining step in many sterically hindered systems. The use of a mild base (

) activates the boronic acid without deprotonating the allylic protons of the cyclohexene ring. -

Reductive Elimination: Forms the C-C bond.[2][3] Bulky ligands (e.g., XPhos, SPhos) accelerate this step, releasing the product before

-hydride elimination pathways can induce isomerization.

Visualization: Catalytic Cycle

The following diagram outlines the specific pathway and potential failure modes (aromatization).

Caption: Figure 1. Suzuki-Miyaura catalytic cycle for Terp-Br. Note the critical divergence point where slow transmetallation can lead to isomerization.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is validated for coupling Terp-Br with aryl boronic acids to yield 1-aryl-4-(propan-2-ylidene)cyclohex-1-ene derivatives.

Materials

-

Electrophile: this compound (1.0 equiv)

-

Nucleophile: Aryl Boronic Acid (1.2 – 1.5 equiv)

-

Catalyst:

(1-2 mol%) + SPhos (2-4 mol%) OR -

Base: Potassium Phosphate Tribasic (

), 2.0 M aqueous solution (3.0 equiv) -

Solvent: THF or 1,4-Dioxane (degassed)

Step-by-Step Methodology

-

Preparation of Reaction Vessel:

-

Flame-dry a 2-neck round bottom flask or microwave vial.

-

Cool under a stream of Argon or Nitrogen. Oxygen exclusion is critical to prevent phenol formation on the boronic acid.

-

-

Reagent Charging:

-

Add Terp-Br (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and the Phosphine Ligand (e.g., SPhos, 4 mol%).

-

Note: If using a pre-complexed catalyst like

, add it here. If using

-

-

Solvent & Base Addition:

-

Add THF (0.1 M concentration relative to Terp-Br).

-

Add 2.0 M aq.

(3.0 equiv).[4] -

Degassing (CRITICAL): Sparge the biphasic mixture with Argon for 10–15 minutes. Do not skip this step.

-

-

Catalyst Addition (if using Pd(0) source):

-

Add

(2 mol%) quickly under positive Argon pressure. Seal the vessel.

-

-

Reaction:

-

Heat to 60°C . Do not exceed 80°C to minimize aromatization.

-

Monitor via TLC or UPLC every 2 hours. Reaction is typically complete in 4–12 hours.

-

-

Workup:

-

Cool to room temperature.

-

Dilute with diethyl ether or MTBE.

-

Wash with water (x2) and brine (x1).

-

Dry over

(anhydrous). Avoid

-

-

Purification:

-

Flash column chromatography on silica gel.

-

Eluent: Hexanes/Ethyl Acetate gradient. The product is typically non-polar.

-

Self-Validation Check: Obtain a

NMR. Verify the presence of the exocyclic isopropylidene singlets (~1.7 ppm) and the absence of aromatic protons corresponding to a p-cymene core.

-

Optimization & Troubleshooting

The following data table summarizes the impact of different ligand/base combinations on the Yield vs. Purity (Isomerization) ratio.

Ligand Screening Data (Comparative)

| Entry | Catalyst System | Base | Temp | Yield (%) | Aromatized Impurity (%) | Notes |

| 1 | 80°C | 65% | 15% | High isomerization due to temp/time. | ||

| 2 | 60°C | 82% | 5% | Robust, standard protocol. | ||

| 3 | 60°C | 94% | <1% | Recommended. Fast reductive elimination preserves diene. | ||

| 4 | 50°C | 88% | <1% | Good alternative for very hindered boronic acids. |

Optimization Workflow

Use the following logic tree to troubleshoot low yields or high impurities.

Caption: Figure 2. Decision tree for optimizing reaction conditions based on conversion and impurity profile.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366.

-

Trost, B. M., & Dogra, K. (2007). Synthesis of (-)-

-trans-Tetrahydrocannabinol: Stereocontrol via Mo-Catalyzed Asymmetric Allylic Alkylation Reaction. Organic Letters, 9(5), 861–863. (Context for terpenoid coupling strategies). -

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.

Sources

Application Note: Protocols for Selective Bromination of Terpinolene

Executive Summary & Mechanistic Challenge

Terpinolene (1,4(8)-p-menthadiene) presents a unique challenge in terpene functionalization due to its conjugated 1,4-diene system. Unlike limonene, terpinolene possesses an endocyclic trisubstituted double bond (C1-C2) and an exocyclic tetrasubstituted double bond (C4-C8).

The Core Challenge:

-

Acid Sensitivity: Terpinolene rapidly isomerizes to

-terpinene or -

Regioselectivity: Both double bonds are electron-rich. The C4-C8 bond is tetrasubstituted (highly nucleophilic) but sterically hindered by the gem-dimethyl group. The C1-C2 bond is accessible but less substituted.

-

Allylic Competition: The C3 position is "doubly allylic" (flanked by both double bonds), making it highly susceptible to radical abstraction over electrophilic addition.

This guide details three distinct protocols to navigate these challenges:

-

Protocol A: Electrochemical Selective Dibromination (Kinetic Control/Green Chemistry).

-

Protocol B: Exhaustive Bromination to Crystalline Tetrabromide (Thermodynamic Control/Identification).

-

Protocol C: Allylic Functionalization via Wohl-Ziegler Reaction (Radical Control).

Mechanistic Pathways & Decision Logic

The following decision tree illustrates the reaction pathways based on reagent choice and conditions.

Figure 1: Reaction pathways for terpinolene bromination. Protocol selection determines whether the outcome is addition (dibromide/tetrabromide) or substitution (allylic).

Protocol A: Electrochemical Selective Dibromination

Objective: Synthesis of 1,2-dibromo-p-menth-4(8)-ene (or regioisomer) with minimal isomerization.

Rationale: Standard addition of liquid bromine creates high local concentrations of

Materials

-

Anode/Cathode: Graphite plates or Glassy Carbon (Surface area ~10

). -

Power Supply: DC source capable of Constant Current (Galvanostatic) mode.

-

Solvent: Acetonitrile (

) / Water (4:1 v/v) or Dichloromethane ( -

Electrolyte/Reagent: Sodium Bromide (NaBr).

Step-by-Step Methodology

-

Cell Assembly: Set up an undivided electrolytic cell (beaker type) equipped with a magnetic stir bar. Position the graphite electrodes parallel to each other with a 1 cm gap.

-

Solution Prep: Dissolve Terpinolene (5 mmol, 0.68 g) and NaBr (10 mmol, 1.03 g, 2.0 equiv) in 25 mL of the solvent mixture.

-

Note: NaBr serves as both the supporting electrolyte and the bromine source.[1]

-

-

Electrolysis:

-

Immerse electrodes.

-

Set current density to 10–20 mA/cm² .

-

Stir vigorously.

-

Monitor reaction by TLC (Hexane:EtOAc 9:1) or GC-MS.[2]

-

-

Termination: Stop the current once the starting material is consumed (theoretical charge passing: 2 F/mol for dibromination).

-

Work-up:

-

Dilute reaction mixture with water (50 mL).

-

Extract with Dichloromethane (

mL). -

Wash combined organics with dilute Sodium Thiosulfate (

) to remove trace bromine. -

Dry over

and concentrate in vacuo at low temperature (<30°C).

-

-

Purification: Flash chromatography on neutral alumina (Silica is too acidic and may cause dehydrobromination).

Protocol B: Synthesis of Terpinolene Tetrabromide (Classic)

Objective: Isolation of 1,2,4,8-tetrabromo-p-menthane for derivative identification. Rationale: This is the thermodynamic sink of the reaction. The tetrabromide is a solid with a sharp melting point, making it the standard for verifying terpinolene purity.

Materials

-

Solvent: Diethyl Ether and Amyl Alcohol (or Ethanol).

-

Reagent: Elemental Bromine (

). -

Cooling: Ice-salt bath (-10°C).

Step-by-Step Methodology

-

Preparation: Dissolve Terpinolene (1.0 g) in Diethyl Ether (5 mL). Place in a round-bottom flask submerged in an ice-salt bath (-5°C to -10°C).

-

Bromine Addition:

-

Prepare a solution of Bromine (2.4 g, ~2.1 equiv) in cold Ether (5 mL).

-

Add the bromine solution dropwise over 30 minutes.

-

Critical Control: Maintain temperature below 0°C. If the solution boils or turns black, the rate is too fast (polymerization risk).

-

-

Crystallization:

-

Allow the ether to evaporate slowly in a fume hood (or use a rotary evaporator at ambient temperature, no heat).

-

The residue will be a viscous oil or semi-solid.

-

Triturate with cold Ethanol or Amyl Alcohol to induce crystallization.

-

-

Recrystallization: Recrystallize the crude solid from Ethyl Acetate.

-

Validation:

-

Target Melting Point: 116–119°C.

-

Appearance: White rhombic plates.

-

Protocol C: Allylic Bromination (Wohl-Ziegler)

Objective: Functionalization at C3 without saturating the double bonds.

Rationale: Using N-Bromosuccinimide (NBS) maintains a low concentration of

Materials

-

Reagent: N-Bromosuccinimide (NBS) - Recrystallize from water before use to remove free bromine.

-

Initiator: AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide.

-

Solvent: Benzene (Classic) or Trifluorotoluene (Green alternative).

-

Atmosphere: Nitrogen or Argon.

Step-by-Step Methodology

-

Setup: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser. Flush with Nitrogen.

-

Dissolution: Add Terpinolene (10 mmol) and solvent (20 mL).

-

Reagent Addition: Add NBS (10 mmol, 1.0 equiv) and AIBN (0.1 mmol, catalytic).

-

Reaction:

-

Heat to reflux (80°C for Benzene/Trifluorotoluene).

-

Stir until the dense NBS solid floats to the top as Succinimide (less dense).

-

Time: Typically 1–4 hours.

-

-

Work-up:

-

Filter off the Succinimide solid.

-

Evaporate solvent under reduced pressure.[3]

-

-

Storage: The allylic bromide is unstable. Store at -20°C or use immediately for nucleophilic substitution.

Analytical Data & Troubleshooting

Physicochemical Properties Table

| Compound | Molecular Weight | Melting Point | Key Identification Feature |

| Terpinolene | 136.23 g/mol | < 25°C (Liquid) | Pine/Citrus Odor; BP 185°C |

| 1,2,4,8-Tetrabromide | 455.85 g/mol | 116–119°C | White Crystals; Insoluble in Ethanol |

| Terpinolene Dibromide | ~296 g/mol | Liquid/Low MP | Unstable; prone to HBr elimination |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Black/Tarry Product | Acid-catalyzed polymerization (HBr buildup). | Add a solid buffer ( |

| Low Yield (Protocol A) | Over-oxidation to tetrabromide. | Reduce current density; stop reaction strictly at 2 F/mol charge transfer. |

| No Crystallization (Protocol B) | Isomerization to liquid bromides of | Ensure Terpinolene starting material is pure (GC >95%); keep reaction strictly < 0°C. |

| Exothermic Runaway | Fast addition of Bromine. | Dilute Bromine further in solvent; increase stir rate; use electrochemical generation (Protocol A). |

References

-

Electrochemical Bromination (Green/Selective)

- Möhle, S., et al. "Selective Electrochemical Dibromination of Terpenes and Naturally Derived Olefins.

- Context: Establishes the use of NaBr and carbon electrodes for controlled terpene functionaliz

-

Classic Tetrabromide Synthesis

-

Wohl-Ziegler Mechanism (NBS)

-

Djerassi, C. "Brominations with N-Bromosuccinimide and Related Compounds.[5] The Wohl-Ziegler Reaction." Chemical Reviews, 1948.

- Context: Foundational review on allylic bromin

-

-

Terpinolene Properties & Safety

Sources

Part 1: The Mechanistic Rationale—Understanding Your Reaction Components

An Application Guide to Suzuki-Miyaura Coupling for the Synthesis of Substituted Cycloalkenes from Cyclic Vinyl Bromides

For researchers and professionals in synthetic and medicinal chemistry, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1][2] Its tolerance of a wide array of functional groups, use of generally stable and non-toxic organoboron reagents, and operation under mild conditions have cemented its role in the synthesis of complex molecules, from pharmaceuticals to advanced materials.[2][3]

This guide provides an in-depth exploration of the Suzuki-Miyaura coupling as applied to a specific, valuable substrate class: cyclic vinyl bromides. The synthesis of substituted cycloalkenes is critical in drug development, as these scaffolds are prevalent in numerous bioactive compounds. We will dissect the mechanistic nuances, provide detailed, field-proven protocols, and address common challenges to empower scientists to successfully implement and optimize this powerful transformation.

The success of a Suzuki-Miyaura coupling hinges on the synergistic interplay of the catalyst, base, and solvent. A fundamental understanding of their roles within the catalytic cycle is paramount for rational optimization and troubleshooting. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

The Catalyst System: Palladium Source and Ligand

The heart of the reaction is the palladium catalyst, which must cycle between Pd(0) and Pd(II) oxidation states.[6] While numerous palladium sources can be used (e.g., Pd(OAc)₂, Pd₂(dba)₃), the choice of ligand is critical.

-

Expertise & Causality: The oxidative addition of a C(sp²)–Br bond to the Pd(0) center is often the rate-limiting step.[4] Cyclic vinyl bromides can be less reactive than corresponding iodides. To accelerate this step, bulky, electron-rich phosphine ligands are employed. Ligands developed by the Buchwald group, such as SPhos and XPhos , or trialkylphosphines like P(t-Bu)₃ , are highly effective.[7][8] Their steric bulk promotes the formation of a highly reactive, monoligated Pd(0)L species, while their electron-donating nature increases the electron density on the palladium, making it more nucleophilic and facilitating its insertion into the C-Br bond.[5] For many routine applications, the classic Pd(PPh₃)₄ remains a viable, albeit less reactive, option.

The Base: The Unsung Hero

The base is not a mere spectator; it plays a crucial role in the transmetalation step.[8][9]

-

Expertise & Causality: Transmetalation requires the transfer of the organic group from the boron atom to the palladium center. Boronic acids themselves are not sufficiently nucleophilic for this. The base (commonly an alkoxide, carbonate, or phosphate) reacts with the boronic acid to form a more nucleophilic tetracoordinate "ate" complex.[3][8] This activation dramatically accelerates the transfer of the R² group to the Pd(II) complex.

-

Common Choices:

-